
3-Heptenoic acid, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Heptenoic acid methyl ester is an organic compound with the molecular formula C8H14O2. It is an ester formed from (E)-3-Heptenoic acid and methanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries. This compound is particularly interesting due to its unsaturated nature, which means it contains a carbon-carbon double bond, making it reactive and useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
(E)-3-Heptenoic acid methyl ester can be synthesized through the esterification of (E)-3-Heptenoic acid with methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
(E)-3-Heptenoic acid+MethanolH2SO4(E)-3-Heptenoic acid methyl ester+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The mixture is then distilled to separate the ester from the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Heptenoic acid methyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
(E)-3-Heptenoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-3-Heptenoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols using oxidizing agents like peracids.
Substitution: The ester can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: (E)-3-Heptenoic acid and methanol.
Reduction: (E)-3-Hepten-1-ol.
Oxidation: Epoxides or diols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
(E)-3-Heptenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules. Its unsaturated nature makes it a useful intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Used in the fragrance and flavor industry due to its pleasant odor. It is also used as a solvent and in the production of polymers and resins.
作用機序
The mechanism of action of (E)-3-Heptenoic acid methyl ester depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are still under investigation, but its unsaturated nature allows it to participate in various biochemical reactions.
類似化合物との比較
(E)-3-Heptenoic acid methyl ester can be compared with other esters of unsaturated carboxylic acids, such as:
Methyl (E)-2-Butenoate: Similar in structure but with a shorter carbon chain.
Methyl (E)-3-Octenoate: Similar in structure but with a longer carbon chain.
Methyl (E)-2-Hexenoate: Similar in structure but with a different position of the double bond.
Uniqueness
(E)-3-Heptenoic acid methyl ester is unique due to its specific carbon chain length and the position of the double bond. This gives it distinct chemical and physical properties, making it suitable for specific applications in synthesis and industry.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
methyl (E)-hept-3-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChIキー |
MELNJTLUIHVCHX-AATRIKPKSA-N |
異性体SMILES |
CCC/C=C/CC(=O)OC |
正規SMILES |
CCCC=CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dihydroxyphenyl)-N-[4-[3-(3,4-dihydroxyphenyl)propanoyl-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propyl]amino]butyl]propanamide](/img/structure/B13929433.png)
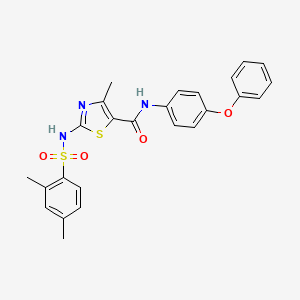
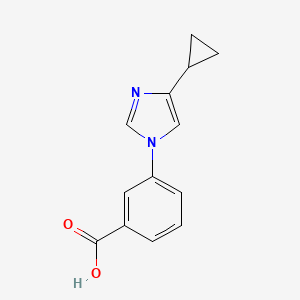
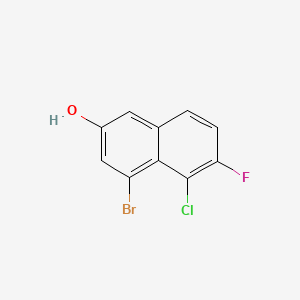
![5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13929454.png)

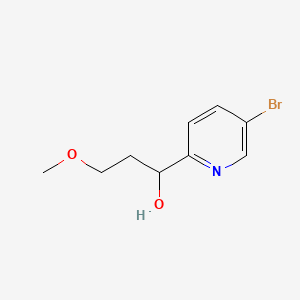
![3-[(6-Methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-one](/img/structure/B13929471.png)

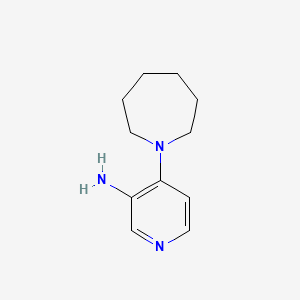
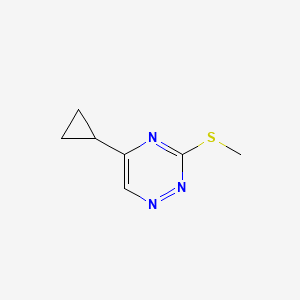
![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)


